

Spectroscopic Analysis of Disperse Orange 3: A Technical Guide

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Compound of Interest

Compound Name: Disperse orange 3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disperse Orange 3** (DO3), a monoazo dye, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the core principles, experimental protocols, and data interpretation relevant to the characterization of this compound.

Introduction to Disperse Orange 3

Disperse Orange 3, chemically known as 4-(4-nitrophenylazo)aniline, is a typical "push-pull" chromophore.^{[1][2]} Its molecular structure features an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of a π -conjugated azobenzene system.^{[1][2]} This configuration facilitates significant electron mobility across the molecule, which is fundamental to its color and spectroscopic properties. DO3 is utilized in various industrial applications, including textile dyeing for materials like acetate, nylon, silk, wool, and cotton, as well as in the formulation of some semi-permanent hair dyes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for quantitatively characterizing organic dyes like **Disperse Orange 3**. The absorption of UV and visible light by DO3 corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Quantitative UV-Vis Spectroscopic Data

The absorption characteristics of **Disperse Orange 3** are solvent-dependent, a phenomenon known as solvatochromism. The primary absorption band in the visible region is attributed to a π - π^* electronic transition.^[1] A summary of the key quantitative data is presented below.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ_{max}) ($\text{M}^{-1} \text{cm}^{-1}$)	Reference
Ethanol	443	1.35×10^4 (at 10^{-4} M)	[1][2]
Tetrahydrofuran	443	Not Reported	[1]
Cyclohexane	398	Not Reported	[1]
Dimethylsulfoxide	474	Not Reported	[1]
Not Specified	415	Not Reported	[3][4]

In addition to the main visible band, weaker absorption bands are observed in the UV region:

Solvent	λ_{max} (nm)	Associated Transition	Reference
Ethanol	227	Primary $\pi^* \leftarrow \pi$	[2]
Ethanol	275	Secondary $\pi^* \leftarrow \pi$	[2]
Tetrahydrofuran	276	Not Specified	[1]

Experimental Protocol for UV-Vis Analysis

A standard experimental procedure for the UV-Vis analysis of azo dyes is outlined below.

Objective: To determine the absorption spectrum and λ_{max} of **Disperse Orange 3** in a suitable solvent.

Materials:

- **Disperse Orange 3**

- Spectroscopic grade solvent (e.g., ethanol)
- Volumetric flasks
- Pipettes
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- **Preparation of Stock Solution:** Accurately weigh a precise amount of **Disperse Orange 3** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10^{-3} M).
- **Preparation of Working Solutions:** Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations (e.g., 10^{-4} M, 10^{-5} M, 10^{-6} M).[2]
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-700 nm).[5]
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.
- **Sample Measurement:** Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum.
- **Repeatability:** Repeat the measurement for all prepared concentrations.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). If performing quantitative analysis, use the Beer-Lambert law ($A = \epsilon bc$) to determine molar absorptivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Quantitative FTIR Spectroscopic Data

The following table summarizes the characteristic FTIR absorption peaks for a thin film of **Disperse Orange 3** and the corresponding vibrational modes.

Wavenumber (cm ⁻¹)	Molecular Structure/Functional Group	Vibrational Mode
3434	O-H	Stretching
3404	O-H	Stretching
3128	N-H	Stretching
2927	C-H	Stretching
1641	C=C	Stretching
1600	C=C	Stretching
1513	NO ₂	Asymmetric Stretching
1456	C-H	Bending
1425	C-H	Bending
1393	N=N	Stretching
1342	NO ₂	Symmetric Stretching
1139	C-N	Stretching
1133	C-N	Stretching
1107	C-N	Stretching
1043	C-O	Stretching
856	C-H	Out-of-plane Bending
831	C-H	Out-of-plane Bending
754	C-H	Out-of-plane Bending
658	C-C	Bending

Data sourced from a study on DO3 thin films.[6]

Experimental Protocol for FTIR Analysis

A general procedure for obtaining an FTIR spectrum of a solid dye sample is as follows.

Objective: To identify the functional groups of **Disperse Orange 3** using FTIR spectroscopy.

Materials:

- **Disperse Orange 3** powder
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer with a sample holder

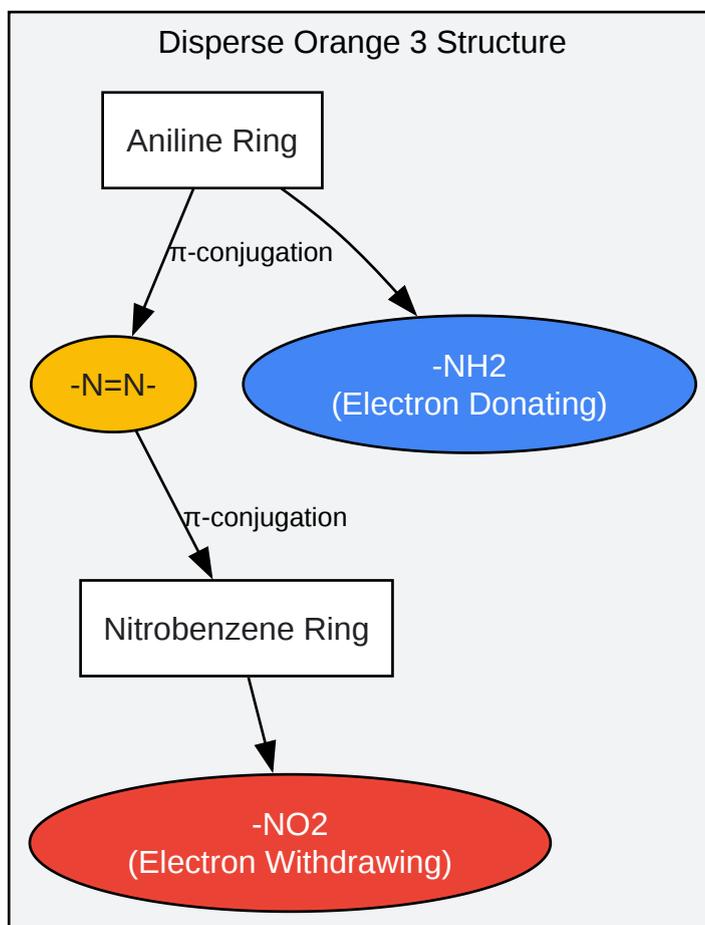
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the **Disperse Orange 3** sample and KBr powder to remove any moisture.
 - Weigh a small amount of the sample (typically 1-2 mg) and mix it with approximately 100-200 mg of KBr.
 - Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure to form a thin, transparent KBr pellet.
- Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
- Sample Spectrum: Run the sample scan to obtain the FTIR spectrum of **Disperse Orange 3**. The instrument software will automatically subtract the background spectrum.

- Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Visualizations

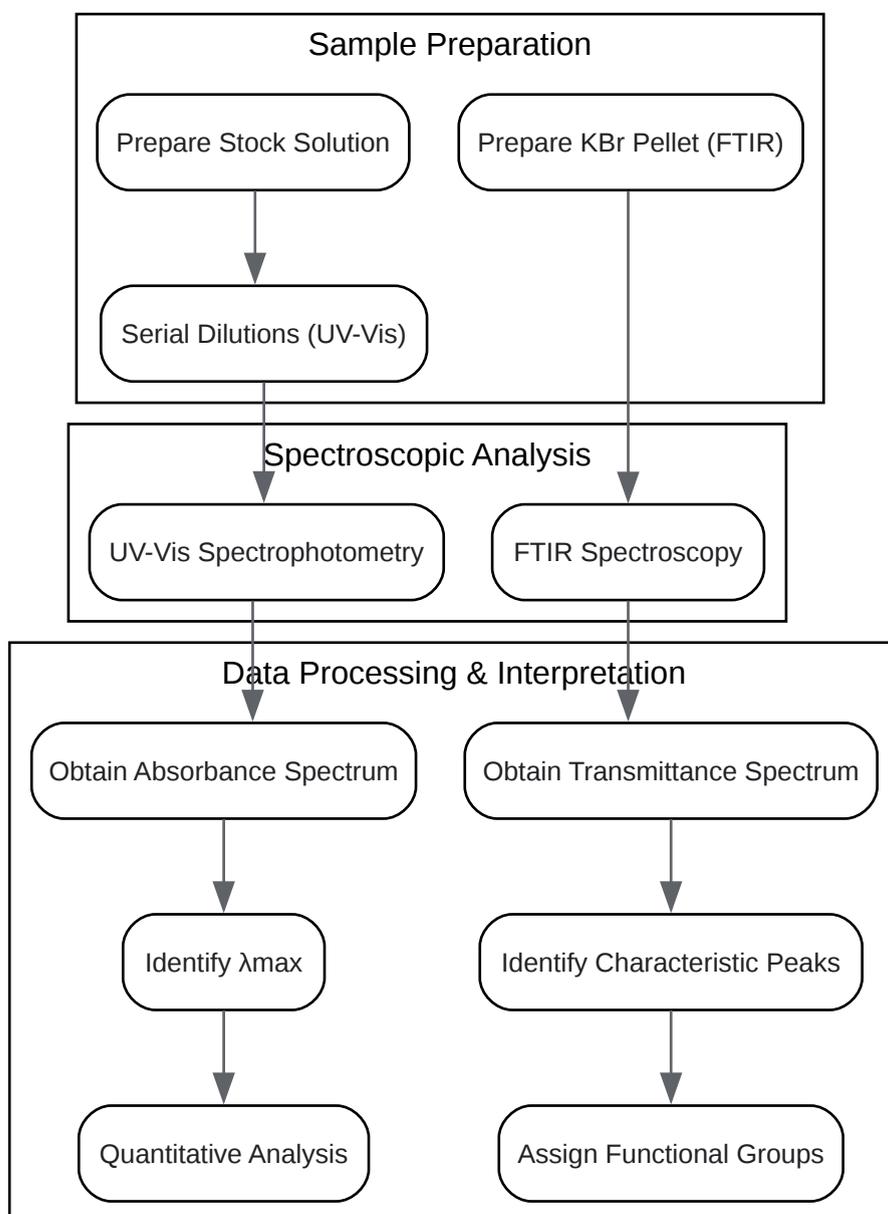
Chemical Structure and Key Functional Groups



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Caption: Key functional groups of **Disperse Orange 3**.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for UV-Vis and FTIR analysis.

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